(2-Hydroxyethyl)triphenylphosphonium bromide

Catalog No.
S1491469
CAS No.
7237-34-5
M.F
C20H20BrOP
M. Wt
387.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)triphenylphosphonium bromide

CAS Number

7237-34-5

Product Name

(2-Hydroxyethyl)triphenylphosphonium bromide

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;bromide

Molecular Formula

C20H20BrOP

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

QZJOQNHOOVSESC-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

2-(Triphenylphosphonium)ethanol Bromide

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Molecular Structure Analysis

The key feature of TETPB's structure is the central phosphonium cation. The phosphorus atom (P) forms four bonds, three with phenyl rings (C6H5) and one with a positively charged quaternary ammonium group ([N(CH3)3]^+ in other phosphonium salts) replaced by a hydroxyethyl group (CH2CH2OH) in TETPB []. The positive charge on the phosphonium makes TETPB a cation, requiring a counterion for electrical neutrality. Bromide (Br⁻) serves as the counterion in this case [].


Chemical Reactions Analysis

Synthesis of TETPB typically involves the reaction of triphenylphosphine (P(C6H5)3) with a bromoethanol derivative, such as 2-bromoethanol (BrCH2CH2OH), in the presence of a base.

P(C6H5)3  +  BrCH2CH2OH  +  Base  →  (C6H5)3P(CH2CH2OH)Br  +  Base•H+

TETPB can undergo decomposition at high temperatures, potentially forming triphenylphosphine oxide (OP(C6H5)3) and other products [].


Physical And Chemical Properties Analysis

  • Melting point: 173-176 °C (literature) [].
  • Solubility: Soluble in water, methanol, ethanol, and dichloromethane [].
  • Stability: Stable under normal storage conditions [].

The mechanism of action of TETPB depends on the specific application. Here are two notable examples:

  • Phase Transfer Catalysis: TETPB can act as a phase transfer catalyst, facilitating the movement of ionic species between immiscible organic and aqueous phases. The positively charged phosphonium group interacts with the anion in the aqueous phase, allowing it to be transferred into the organic phase.
  • Mitochondrial Targeting: Due to its positive charge and lipophilic (fat-loving) nature of the phenyl rings, TETPB can accumulate in the mitochondria, the energy-producing organelles in cells. The mechanism of this accumulation is not fully understood, but it allows TETPB to interact with mitochondrial components, potentially influencing various cellular processes.

Organic Synthesis

  • C-C Bond Formation: (TEtPh3)Br serves as a precursor for the synthesis of various organic compounds through C-C bond formation reactions. Its triphenylphosphonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. Source:
  • Ylide Formation: (TEtPh3)Br can be converted into ylides, which are reactive intermediates used in various organic transformations. The ylide formation involves deprotonation of the hydroxyl group by a strong base, followed by rearrangement. Source:

Material Science

  • Self-assembled monolayers (SAMs): (TEtPh3)Br can be used to form SAMs on various surfaces due to its ability to bind to both inorganic and organic substrates. The hydroxyl group interacts with the substrate, while the triphenylphosphonium group provides stability and tailorable properties. Source: )
  • Ionophores: (TEtPh3)Br can be utilized in the development of ionophores, which are molecules that selectively transport ions across membranes. The lipophilic nature of the triphenylphosphonium group and the ability to form complexes with specific ions contribute to its ionophoric properties. Source: )

Medicinal Chemistry

  • Mitochondrial Targeting: The triphenylphosphonium cation of (TEtPh3)Br exhibits an inherent positive charge, which allows it to accumulate in the negatively charged mitochondria of cells. This property makes it a valuable tool for delivering drugs and probes specifically to mitochondria. Source: )
  • Antimicrobial activity: Studies suggest that (TEtPh3)Br possesses some antimicrobial activity against certain bacterial and fungal strains. The mechanism of action is not fully understood but might involve disruption of the cell membrane or interaction with specific cellular processes. Source: )

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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